molecular formula C12H9BrFNO2S B7829968 4-bromo-N-(4-fluorophenyl)benzenesulfonamide

4-bromo-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B7829968
M. Wt: 330.17 g/mol
InChI Key: WCELWULYOGBYHZ-UHFFFAOYSA-N
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Description

Contextual Significance in Small Molecule Research and Benzenesulfonamide (B165840) Derivatives

Small molecules, such as 4-bromo-N-(4-fluorophenyl)benzenesulfonamide, are pivotal tools in chemical biology and medicinal chemistry. Their relatively low molecular weight allows them to be readily synthesized and modified, and they can be designed to interact with specific biological macromolecules, such as enzymes and receptors. This ability to modulate biological processes makes them invaluable as research probes and as starting points for drug discovery.

The benzenesulfonamide scaffold, a key feature of the title compound, is a well-established pharmacophore in medicinal chemistry. iucr.org This structural motif is present in a wide array of therapeutic agents with diverse biological activities. The versatility of the sulfonamide group allows it to act as a hydrogen bond donor and acceptor, contributing to strong and specific binding to protein targets.

The broad spectrum of biological activities associated with benzenesulfonamide derivatives underscores their importance in pharmaceutical research. The following table summarizes some of the key therapeutic areas where these compounds have made a significant impact.

Biological ActivityExamples of Therapeutic Applications
Antimicrobial Treatment of bacterial infections
Anticancer Inhibition of tumor growth
Anticonvulsant Management of epileptic seizures. mdpi.com
Anti-inflammatory Reduction of inflammation
Diuretic Treatment of hypertension and edema
Antiviral Inhibition of viral replication

The continued exploration of novel benzenesulfonamide derivatives is driven by the need for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Rationale for Investigating this compound

The specific structural attributes of this compound provide a compelling rationale for its scientific investigation. The presence and positioning of the halogen atoms, bromine and fluorine, are of particular interest. Halogen atoms can significantly influence a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins through halogen bonding and other non-covalent interactions.

Crystallographic studies have revealed that this compound adopts a "U-shaped" conformation in its solid state. iucr.org This distinct three-dimensional architecture is stabilized by intermolecular hydrogen bonds and fluorine-fluorine interactions. iucr.org Understanding such structural details is crucial as the shape of a molecule is intrinsically linked to its biological activity.

While direct and extensive biological studies on this compound are not widely published, the known activities of structurally related compounds provide a basis for hypothesizing its potential areas of application. For instance, various N-phenylbenzenesulfonamide derivatives have been explored for their potential as enzyme inhibitors. Given this precedent, it is plausible that this compound could be investigated for its inhibitory activity against various enzymes, contributing to the development of new therapeutic agents or research tools. The unique combination of a bromo-substituted and a fluoro-substituted phenyl ring offers an opportunity to probe the structure-activity relationships within this chemical class, potentially leading to the discovery of compounds with novel biological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2S/c13-9-1-7-12(8-2-9)18(16,17)15-11-5-3-10(14)4-6-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCELWULYOGBYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo N 4 Fluorophenyl Benzenesulfonamide

Established Synthetic Routes and Reaction Mechanisms for 4-bromo-N-(4-fluorophenyl)benzenesulfonamide

The primary and most well-established method for synthesizing this compound is through the reaction of 4-bromobenzenesulfonyl chloride with 4-fluoroaniline (B128567). This reaction is a cornerstone of sulfonamide synthesis, relying on the nucleophilic character of the amine and the electrophilic nature of the sulfonyl chloride.

Amidation Reactions in Sulfonamide Synthesis and Application to this compound

Amidation, in the context of sulfonamide synthesis, is the formation of a sulfonamide bond (–SO₂–NH–) by reacting a sulfonyl halide with an amine. The general mechanism involves the nucleophilic attack of the nitrogen atom from the amine onto the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a hydrogen and a chlorine atom, which combine to form hydrogen chloride (HCl).

For the specific synthesis of this compound, the reaction proceeds as follows:

Reactants:

4-bromobenzenesulfonyl chloride (C₆H₄BrClO₂S)

4-fluoroaniline (C₆H₆FN)

The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the sulfur atom of 4-bromobenzenesulfonyl chloride. A subsequent proton transfer and elimination of the chloride ion yields the final product, this compound, and the byproduct, hydrogen chloride. To drive the reaction to completion, a base is typically added to neutralize the HCl formed. Pyridine (B92270) is a common choice as it can function as both the solvent and the base. mdpi.com

A representative procedure involves dissolving the amine (4-fluoroaniline) in a suitable solvent like pyridine and then gradually adding the sulfonyl chloride (4-bromobenzenesulfonyl chloride). mdpi.com The mixture is often heated under reflux to ensure the reaction goes to completion. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency and yield of sulfonamide synthesis are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time. While specific optimization studies for this compound are not extensively detailed in the public domain, general principles from analogous sulfonamide syntheses can be applied.

The choice of base is critical for neutralizing the HCl byproduct. While pyridine is common, other organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate can also be employed. The optimal base depends on the specific reactants and solvent system.

Solvents can range from polar aprotic solvents like acetonitrile (B52724) to basic solvents like pyridine. The solvent's role is to dissolve the reactants and facilitate their interaction. The temperature is also a crucial factor; many sulfonamide syntheses are heated to increase the reaction rate, often under reflux for several hours. mdpi.com For instance, a similar synthesis of N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide achieved an 85% yield by refluxing in pyridine for 2 hours. mdpi.com

Below is a table illustrating potential optimization parameters based on general sulfonamide synthesis protocols.

ParameterCondition ACondition BCondition CExpected Outcome
BasePyridineTriethylaminePotassium CarbonateYield and purity can vary; Pyridine often acts as a catalyst as well.
SolventPyridineDichloromethane (B109758) (DCM)AcetonitrileSolubility of reactants and reaction rate are affected.
TemperatureRoom Temperature50 °CRefluxHigher temperatures generally increase reaction rate but can lead to side products.
Time2 hours6 hours12 hoursLonger times may be needed for less reactive substrates to achieve full conversion.

Alternative Synthetic Approaches to this compound and Their Comparative Analysis

Beyond the standard sulfonyl chloride-amine coupling, other methods for forming sulfonamide bonds exist, which could potentially be applied to the synthesis of this compound.

One alternative involves metal-catalyzed cross-coupling reactions. For example, substituted benzenesulfonamides can be prepared via copper-catalyzed coupling of a boronic acid with a sulfonamide. nih.gov In the context of the target molecule, this could involve reacting 4-bromobenzenesulfonamide (B1198654) with a 4-fluorophenylboronic acid derivative, though this is a less direct route.

Another approach could start from aniline (B41778) and synthesize a benzenesulfonyl chloride via a Sandmeyer reaction, followed by treatment with ammonia (B1221849) or an appropriate amine. nih.gov This multi-step process offers flexibility but is less atom-economical than the direct coupling method.

Comparative Analysis:

MethodAdvantagesDisadvantages
Standard Amidation (Sulfonyl Chloride + Amine)High yields, readily available starting materials, well-established procedure.Generates HCl byproduct, may require harsh conditions (reflux).
Metal-Catalyzed Cross-Coupling Milder reaction conditions may be possible, good functional group tolerance.Requires expensive metal catalysts, starting materials may be less accessible.
Multi-step Routes (e.g., via Sandmeyer) Allows for synthesis from different starting materials.Longer synthetic route, lower overall yield, more waste generated.

The standard amidation reaction remains the most practical and widely used method due to its simplicity, high efficiency, and the commercial availability of the necessary precursors, 4-bromobenzenesulfonyl chloride and 4-fluoroaniline.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. googleapis.com These principles can be applied to the synthesis of this compound.

A key area for improvement is the choice of solvent. Traditional solvents like pyridine and dichloromethane are effective but pose environmental and health risks. Green chemistry encourages the use of safer alternatives. Ethyl acetate (B1210297) (EtOAc), for example, is considered a greener solvent than N,N-dimethylformamide (DMF) and can be effective in amidation reactions. unibo.it The ideal green solvent would be water, and some specialized catalytic systems have been developed for sulfonamide synthesis in aqueous media. orientjchem.org

Solvent-free synthesis is another important green strategy. jksus.org Performing the reaction by simply grinding the solid reactants together, sometimes with a catalytic amount of a benign substance, can eliminate the need for solvents entirely, significantly reducing waste. jksus.org

Furthermore, the development of catalytic methods is a core tenet of green chemistry. Instead of using a stoichiometric amount of base like pyridine to neutralize HCl, a catalytic system could be employed that is more efficient and can be recycled. For instance, various solid acid catalysts have been explored for N-acylation of sulfonamides under solvent-free conditions, which could be adapted for sulfonamide synthesis. dergipark.org.tr

Applying these principles to the synthesis of this compound could involve:

Screening for greener solvents like ethyl acetate or 2-methyltetrahydrofuran.

Investigating the feasibility of a solvent-free reaction between 4-bromobenzenesulfonyl chloride and 4-fluoroaniline.

Exploring the use of a recyclable solid catalyst to replace soluble bases.

Such modifications would reduce the environmental impact of the synthesis, aligning it with modern standards of sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo N 4 Fluorophenyl Benzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide

Detailed experimental Nuclear Magnetic Resonance (NMR) data, including ¹H NMR and ¹³C NMR chemical shifts and coupling constants for this compound, are not widely available in the reviewed scientific literature. While NMR spectroscopy is a fundamental technique for determining the molecular structure of organic compounds by providing information about the chemical environment of hydrogen and carbon atoms, specific peak assignments and spectral analyses for this particular compound have not been publicly documented.

Infrared (IR) Spectroscopy Characterization of this compound

A comprehensive Infrared (IR) spectrum with assignments for the characteristic vibrational frequencies of this compound is not readily found in published literature. IR spectroscopy is crucial for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the N-H bond, the S=O bonds of the sulfonamide group, C-N, C-S, C-F, and C-Br bonds, as well as vibrations associated with the aromatic rings. However, specific experimental data from peer-reviewed sources is not available to be presented here.

Mass Spectrometry (MS) Fragmentation Analysis of this compound

Detailed mass spectrometry (MS) analysis, including the molecular ion peak and the fragmentation pattern for this compound, has not been extensively reported. Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information based on its fragmentation patterns under ionization. An analysis would typically identify fragments corresponding to the loss of the sulfonyl group, the bromine atom, and cleavage of the sulfonamide bond. However, without experimental data, a definitive fragmentation pathway cannot be described.

X-ray Crystallography and Solid-State Structure Determination of this compound

The solid-state structure of this compound has been elucidated through single-crystal X-ray diffraction, providing precise details about its molecular geometry and crystal packing. The compound, with the chemical formula C₁₂H₉BrFNO₂S, crystallizes in the orthorhombic space group Pna2₁. The crystallographic data provides a definitive three-dimensional model of the molecule in its crystalline form.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Chemical FormulaC₁₂H₉BrFNO₂S
Formula Weight330.17 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)19.7608 (6)
b (Å)12.4156 (4)
c (Å)5.0776 (2)
Volume (ų)1245.75 (7)
Z (molecules per unit cell)4
Calculated Density (Mg m⁻³)1.760
Temperature (K)296

The crystal structure of the title compound is stabilized by a network of significant intermolecular interactions. The most prominent of these are strong N—H⋯O hydrogen bonds, which link adjacent molecules together. In this interaction, the hydrogen atom from the sulfonamide nitrogen (N1—H1) forms a bond with one of the sulfonyl oxygen atoms (O2) of a neighboring molecule. This hydrogen bonding results in the formation of infinite one-dimensional C(4) chains that propagate along the crystallographic direction.

These hydrogen-bonded chains are further interconnected by short F⋯F contacts, with a measured distance of 2.868 (4) Å. This interaction between the fluorine atoms of adjacent chains helps to assemble the one-dimensional chains into a more complex, ribbon-like supramolecular architecture.

Table 2: Hydrogen-Bond Geometry (Å, °)

D—H⋯Ad(D—H)d(H⋯A)d(D⋯A)∠(DHA)
N1—H1⋯O2ⁱ0.90(2)2.03(2)2.911 (4)167(4)
Symmetry code: (i) x, y, z-1

In the solid state, the this compound molecule adopts a distinct U-shaped conformation. This shape is primarily defined by the torsion angle of the central C—S—N—C fragment, which is 68.4 (3)°.

Computational Chemistry and Molecular Modeling of 4 Bromo N 4 Fluorophenyl Benzenesulfonamide

Quantum Chemical Calculations for 4-bromo-N-(4-fluorophenyl)benzenesulfonamide

Electronic Structure and Reactivity Descriptors of this compound

The electronic structure of a molecule governs its reactivity. Key descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. Other reactivity descriptors such as ionization potential, electron affinity, electronegativity, hardness, and softness provide further information on the molecule's behavior in chemical reactions. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

Without specific computational studies, a data table for these descriptors cannot be populated. A representative table is shown below to illustrate how such data would be presented.

Table 1: Hypothetical Reactivity Descriptors for this compound

Parameter Value
HOMO Energy (eV) Data not available
LUMO Energy (eV) Data not available
Energy Gap (eV) Data not available
Ionization Potential (eV) Data not available
Electron Affinity (eV) Data not available
Electronegativity (χ) Data not available
Hardness (η) Data not available

Theoretical Spectroscopic Property Prediction for this compound

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Theoretical predictions for FT-IR, Raman, and UV-Vis spectra are commonly performed. Calculations of the vibrational frequencies in the infrared and Raman spectra help in the assignment of experimentally observed bands to specific molecular vibrations. Theoretical UV-Vis spectra, calculated using methods like Time-Dependent DFT (TD-DFT), can predict the electronic transitions and absorption maxima.

As no specific computational spectroscopic studies for this compound have been found, a data table for these properties cannot be generated.

Conformational Analysis of this compound via Molecular Mechanics and Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility. While detailed molecular mechanics and dynamics simulations for this compound are not available in the literature, crystallographic data provides a snapshot of its solid-state conformation.

The crystal structure of this compound reveals that the molecule adopts a U-shaped conformation. The central C—S—N—C fragment has a torsion angle of 68.4 (3)°. The flexibility of the molecule is indicated by the dihedral angle between the planes of the two benzene (B151609) rings, which is 41.17 (19)°.

Molecular mechanics would allow for the exploration of the potential energy surface to identify low-energy conformers. Molecular dynamics simulations would provide insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with its environment.

Molecular Docking Simulations of this compound with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the interaction between a ligand and a protein target. There are no specific molecular docking studies reported for this compound in the available literature.

Ligand-Protein Interaction Profiling of this compound

A ligand-protein interaction profile would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the binding site of a target protein. This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors.

Binding Affinity Predictions and Scoring Functions for this compound

Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. The binding affinity is typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy indicates a more stable complex and a higher binding affinity. Without any docking studies, a table of binding affinities cannot be provided.

Table 2: Hypothetical Binding Affinity Data for this compound

Biological Target Binding Affinity (kcal/mol)
Data not available Data not available
Data not available Data not available

Applications in De Novo Design and Virtual Screening for this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering pathways to expedite the identification and optimization of novel therapeutic agents. For a scaffold such as this compound, these computational techniques, specifically de novo design and virtual screening, provide powerful strategies for exploring vast chemical spaces to design and identify analogues with improved potency, selectivity, and pharmacokinetic profiles.

De novo drug design involves the computational creation of novel molecular structures with the potential to bind to a specific biological target. This process can be broadly categorized into structure-based and ligand-based approaches. In the context of this compound, a structure-based de novo design would typically commence with the three-dimensional structure of a target protein. Algorithms would then be employed to build molecules atom-by-atom or fragment-by-fragment within the binding site, optimizing for favorable interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the sulfonamide moiety is a well-known zinc-binding group in metalloenzymes like carbonic anhydrases, and de novo design algorithms could explore alternative functionalities or substitution patterns on the phenyl rings to enhance binding affinity and selectivity for a particular isoform.

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those with a high likelihood of binding to a drug target. This can also be performed using either structure-based or ligand-based methods. Structure-based virtual screening (SBVS), or molecular docking, would involve docking a database of compounds into the active site of a target protein and scoring their potential binding affinity. Ligand-based virtual screening (LBVS) relies on the knowledge of known active molecules. A model, or pharmacophore, is constructed based on the key chemical features of a known active ligand, such as this compound. This pharmacophore is then used to search compound libraries for molecules that possess a similar arrangement of these features.

The application of these techniques to generate analogues of this compound could be directed towards various therapeutic targets, given the broad bioactivity of the benzenesulfonamide (B165840) scaffold. For example, benzenesulfonamides are known to be inhibitors of carbonic anhydrases, cyclooxygenase-2 (COX-2), and various protein kinases.

A hypothetical workflow for the de novo design and virtual screening of analogues targeting a specific carbonic anhydrase isoform could involve the following steps:

Target Preparation: Obtaining the crystal structure of the target carbonic anhydrase isoform.

De Novo Design: Using software to generate novel molecular structures within the active site, building upon the this compound scaffold. This could involve growing new fragments from the phenyl rings or replacing the bromo or fluoro substituents with other chemical groups to explore new interactions.

Virtual Screening Library Preparation: Compiling a large database of commercially available or synthetically accessible compounds. This library could be filtered to include compounds with benzenesulfonamide cores or other desirable chemical properties.

Structure-Based Virtual Screening: Docking the prepared library of compounds into the active site of the carbonic anhydrase. The compounds would be ranked based on their predicted binding affinity (docking score).

Ligand-Based Virtual Screening: Developing a pharmacophore model based on the key features of this compound (e.g., the sulfonamide group, aromatic rings, halogen atoms). This model would then be used to screen the compound library.

Hit Selection and Analysis: The top-ranked compounds from both screening approaches would be selected for further analysis. This would involve visual inspection of the binding modes, evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and consideration of synthetic feasibility.

The following data tables illustrate the type of information that would be generated during such a computational campaign.

Table 1: Hypothetical De Novo Designed Analogues of this compound and their Predicted Properties

Analogue IDModification from Parent CompoundPredicted Binding Affinity (kcal/mol)Predicted Lipinski's Rule of Five Violations
DN-001Replacement of Bromo with a Trifluoromethyl group-9.20
DN-002Addition of a hydroxyl group to the fluorophenyl ring-8.70
DN-003Replacement of the phenyl ring with a pyridine (B92270) ring-9.50
DN-004Extension of the bromophenyl ring with a carboxylate group-10.11

Table 2: Representative Hits from a Virtual Screening Campaign for Carbonic Anhydrase Inhibitors

Compound IDSource LibraryDocking Score (kcal/mol)Key Predicted Interactions
VS-Hit-01ZINC15-10.5Zinc coordination via sulfonamide, H-bond with Thr199
VS-Hit-02Enamine REAL-9.8Hydrophobic interactions with Val121, Leu198
VS-Hit-03Maybridge-9.5Pi-pi stacking with Trp209
VS-Hit-04ChemBridge-9.2Salt bridge with His64

These computational approaches allow for the rapid exploration of a vast chemical space, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. This significantly reduces the time and cost associated with the early stages of drug discovery. The insights gained from molecular modeling studies, such as the predicted binding modes of hit compounds, can also guide further lead optimization efforts to refine the pharmacological properties of the designed analogues.

Mechanistic Biological Investigations of 4 Bromo N 4 Fluorophenyl Benzenesulfonamide

Identification and Validation of Molecular Targets for 4-bromo-N-(4-fluorophenyl)benzenesulfonamide

The identification of molecular targets is a critical first step in understanding the mechanism of action of a compound. This process involves identifying the specific biomolecules, typically proteins, with which the compound interacts to elicit a biological response.

Proteomic Approaches for Target Discovery of this compound

Proteomic approaches are powerful tools for the unbiased discovery of potential protein targets of a small molecule within a complex biological system. Methodologies such as affinity chromatography, where the compound of interest is immobilized on a solid support to capture interacting proteins from cell lysates, are commonly employed. Subsequent identification of these captured proteins is typically achieved through mass spectrometry.

However, there are no specific studies in the available scientific literature that have utilized proteomic approaches to identify the molecular targets of this compound.

Specific Enzyme Inhibition Studies and Kinetics of this compound

Once potential enzyme targets are identified, detailed kinetic studies are performed to characterize the inhibitory activity of the compound. These studies determine parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which quantify the potency of the inhibitor. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) is also elucidated through these experiments.

No specific enzyme inhibition studies or kinetic data for this compound have been reported in the scientific literature. While the broader class of benzenesulfonamides is known to inhibit various enzymes, such as carbonic anhydrases and kinases, specific data for the title compound is not available. rsc.orgdrugbank.com

Receptor Binding Assays and Affinity Determination for this compound

If the molecular target is a receptor, binding assays are conducted to determine the affinity of the compound for the receptor. Radioligand binding assays are a common method used to measure the binding affinity (expressed as the dissociation constant, Kd) of a compound to its receptor.

There are no published receptor binding assays or affinity determination studies for this compound. Research on other benzenesulfonamide (B165840) derivatives has shown interaction with various receptors, such as the chemokine receptor CXCR4, but this cannot be extrapolated to the specific compound . nih.gov

Modulation of Cellular Pathways by this compound (In Vitro)

Following target identification and validation, the next step is to investigate how the interaction of the compound with its target(s) affects cellular signaling pathways and gene expression.

Signaling Cascade Analysis Induced by this compound

This involves treating cultured cells with the compound and analyzing the subsequent changes in key signaling proteins. Techniques like Western blotting are used to measure the phosphorylation status and expression levels of proteins within specific signaling cascades (e.g., MAPK/ERK pathway, PI3K/Akt pathway). mostwiedzy.pl

No studies have been published detailing the analysis of signaling cascades induced by this compound in any cell line.

Gene Expression Profiling in Response to this compound in Cell Lines

Gene expression profiling, often performed using techniques like microarray or RNA sequencing (RNA-Seq), provides a global view of the transcriptional changes in a cell upon treatment with a compound. This can reveal the cellular pathways and biological processes that are modulated.

There is no available data from gene expression profiling studies on cell lines treated with this compound.

Protein-Protein Interaction Modulation by this compound

While direct experimental evidence specifically detailing the modulation of protein-protein interactions (PPIs) by this compound is not extensively documented in publicly available research, the structural motifs present in the molecule, namely the sulfonamide core, suggest a potential for such activity. The sulfonamide group is a well-established pharmacophore known to participate in interactions with biological macromolecules, and derivatives containing this moiety have been successfully developed as modulators of PPIs. ajwilsonresearch.comresearchgate.net

The general mechanism by which small molecules like this compound could modulate PPIs involves binding to one of the partner proteins at the interface of the protein-protein interaction or at an allosteric site. This binding can either inhibit or stabilize the formation of the protein complex. The di-aryl arrangement in this compound could facilitate interactions within the typically large and flat surfaces of PPI interfaces.

Research on other sulfonamide-containing compounds has demonstrated their potential as PPI inhibitors. For example, certain sulfonamide derivatives have been investigated as inhibitors of the p53-MDM2 interaction, a critical PPI in cancer biology. researchgate.net These inhibitors function by mimicking key residues of p53, thereby disrupting the binding to MDM2. The ability of the sulfonamide group to form hydrogen bonds and participate in other non-covalent interactions is crucial for its binding affinity and inhibitory activity. nih.gov

The potential for this compound to act as a PPI modulator would depend on its ability to bind with sufficient affinity and specificity to a particular protein target. The bromine and fluorine substitutions on the phenyl rings can influence the compound's electronic properties and its ability to form halogen bonds, which can be important for protein binding.

Table 1: Potential Interaction Modes of this compound in PPI Modulation

Interaction TypePotential Contribution to PPI Modulation
Hydrogen BondingThe sulfonamide group can act as both a hydrogen bond donor (N-H) and acceptor (S=O), facilitating interactions with protein residues at the PPI interface.
Hydrophobic InteractionsThe two phenyl rings can engage in hydrophobic and π-stacking interactions with nonpolar residues on the protein surface.
Halogen BondingThe bromine and fluorine atoms may participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.
Van der Waals ForcesGeneral van der Waals interactions between the molecule and the protein surface contribute to the overall binding energy.

It is important to note that without specific experimental data for this compound, its role as a PPI modulator remains speculative. Further research, including high-throughput screening and structural biology studies, would be necessary to identify any specific PPIs that are modulated by this compound and to elucidate the precise molecular mechanism of action.

Allosteric Modulation Mechanisms of this compound (if applicable)

Currently, there is no direct scientific literature that classifies this compound as an allosteric modulator of any specific protein. However, the chemical structure of the compound, featuring a diaryl sulfonamide motif, is found in molecules that have been identified as allosteric modulators of various receptors. nih.gov Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity.

The sulfonamide functional group is a key feature in several known allosteric modulators. For instance, di-aryl sulfonamides have been developed as negative allosteric modulators of the N-methyl-D-aspartate (NMDA) receptor. nih.gov In these cases, the sulfonamide moiety and the attached aryl rings engage in specific interactions within an allosteric binding pocket, leading to a change in the receptor's conformation and a reduction in its response to agonists.

Should this compound function as an allosteric modulator, its mechanism would likely involve the following steps:

Binding to an Allosteric Site: The compound would first bind to a topographically distinct allosteric pocket on a target protein. The specificity of this binding would be determined by the shape, size, and chemical environment of the pocket and the complementary features of the molecule.

Induction of a Conformational Change: Upon binding, the molecule would induce a conformational change in the protein. The energy from the binding interaction would be transduced through the protein structure, altering the conformation of the distant active or orthosteric site.

Modulation of Protein Function: This conformational change would then lead to either an enhancement (positive allosteric modulation) or an inhibition (negative allosteric modulation) of the protein's function.

Table 2: Hypothetical Allosteric Modulation Parameters for this compound

ParameterDescription
Target Protein A currently unidentified protein with a suitable allosteric binding site.
Binding Affinity (Kd) The dissociation constant, which would quantify the strength of the binding to the allosteric site. This would need to be determined experimentally.
Allosteric Effect Could be positive (enhancing protein function) or negative (inhibiting protein function).
Conformational Dynamics The specific changes in the protein's three-dimensional structure upon binding of the compound.

The exploration of this compound as a potential allosteric modulator would require extensive experimental investigation. Techniques such as X-ray crystallography or cryo-electron microscopy could be used to identify a binding site and characterize the conformational changes. Functional assays would be necessary to determine the nature and extent of the allosteric effect on the protein's activity. Without such studies, any discussion of its allosteric mechanisms remains theoretical, based on the known activities of structurally related sulfonamide compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Bromo N 4 Fluorophenyl Benzenesulfonamide Derivatives

Design Principles for 4-bromo-N-(4-fluorophenyl)benzenesulfonamide Derivatives

The design of novel derivatives of this compound is guided by established medicinal chemistry principles, including computational modeling, scaffold hopping, and bioisosteric replacement, to enhance therapeutic efficacy and optimize pharmacokinetic profiles.

Rational Design Based on Computational Insights for this compound Analogues

Computational chemistry offers a powerful toolkit for the rational design of this compound analogues. Molecular docking simulations, for instance, can predict the binding modes and affinities of designed compounds with specific biological targets. By understanding the key interactions between the parent molecule and a target protein, researchers can make informed modifications to the chemical structure to improve binding. For example, computational studies on other benzenesulfonamide (B165840) derivatives have revealed the importance of the sulfonamide moiety in coordinating with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. These insights guide modifications to the phenyl rings of this compound to enhance interactions with specific receptor pockets.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of analogues with their biological activities. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Scaffold Hopping and Bioisosteric Replacement Strategies for this compound

Scaffold hopping is a strategy used to identify novel core structures that maintain the essential pharmacophoric features of the original molecule. For this compound, this could involve replacing the benzenesulfonamide core with other structural motifs that can present the key pharmacophoric elements—the bromophenyl and fluorophenyl groups—in a similar spatial orientation. This approach can lead to the discovery of compounds with improved properties, such as enhanced solubility or metabolic stability, and can also provide access to novel intellectual property.

Synthetic Methodologies for Libraries of this compound Derivatives

The synthesis of a library of this compound derivatives can be efficiently achieved through combinatorial chemistry approaches. A common starting point is the reaction of 4-bromobenzenesulfonyl chloride with a diverse panel of substituted anilines. This reaction, typically carried out in the presence of a base like pyridine (B92270), allows for the introduction of a wide range of substituents on the N-phenyl ring.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to modify the 4-bromo position of the benzenesulfonamide core. For example, reacting this compound with various boronic acids would yield a library of derivatives with diverse substituents at the 4-position of the benzenesulfonyl ring. This approach has been successfully used in the synthesis of related benzenesulfonamide derivatives. mdpi.com

In Vitro Biological Evaluation of this compound Derivatives

The biological activity of the synthesized derivatives is assessed through a battery of in vitro assays to determine their potency and selectivity against various biological targets.

Comparative Enzyme Inhibition Potency of Derivatives

The sulfonamide moiety is a well-known pharmacophore that targets several enzymes, including carbonic anhydrases and cholinesterases. The inhibitory activity of the synthesized derivatives is typically evaluated using spectrophotometric or fluorometric assays. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify the potency of each compound.

For instance, in a study on related N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide derivatives, the replacement of the bromine atom with styryl groups led to compounds with significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The IC₅₀ values for these derivatives are presented in the table below.

CompoundModificationAChE IC₅₀ (µM)BChE IC₅₀ (µM)
Precursor-Br> 100> 100
Derivative 1-styryl-OCH₃4.3 ± 0.235.6 ± 0.24
Derivative 2-styryl-CF₃6.2 ± 0.2110.5 ± 0.47

Comparative Receptor Binding Affinity of Derivatives

Beyond enzyme inhibition, benzenesulfonamide derivatives have been shown to interact with various receptors. The binding affinity of the synthesized compounds can be determined using radioligand binding assays. In these assays, the ability of a test compound to displace a known radiolabeled ligand from its receptor is measured. The inhibition constant (Ki) is then calculated to quantify the binding affinity.

For example, a study on a novel class of benzenesulfonamides as chemokine receptor type 4 (CXCR4) inhibitors demonstrated that modifications to the benzenesulfonamide scaffold can lead to compounds with high binding affinity. While the specific derivatives of this compound were not tested in that study, it highlights a potential target class for this compound series. The binding affinities for some of the most potent compounds from that study are presented below.

CompoundBinding Affinity (IC₅₀, nM)
Compound A< 10
Compound B< 10
Compound C71

Cell-Based Mechanistic Assays for this compound Derivatives

To understand how derivatives of this compound exert their biological effects, a variety of cell-based mechanistic assays are employed. These assays are crucial in the drug discovery process, providing a biologically relevant context to evaluate compound activity, mechanism of action (MoA), and potential therapeutic applications. nuvisan.com The selection of assays is typically guided by the therapeutic target and the desired physiological outcome.

Functional and mechanistic assays are vital for elucidating the specific molecular pathways modulated by these derivatives. nuvisan.com For instance, if the compounds are designed as enzyme inhibitors, assays measuring the enzymatic activity within intact cells would be conducted. This could involve using reporter genes linked to the activity of a specific signaling pathway or measuring the levels of downstream products. Similarly, if the compounds are intended to affect ion channels, techniques like patch-clamp electrophysiology on whole cells could be utilized to measure changes in ion flow.

For derivatives targeting cellular processes like apoptosis or cell cycle progression, assays such as flow cytometry with specific fluorescent probes (e.g., Annexin V for apoptosis) or DNA content analysis (e.g., propidium (B1200493) iodide staining for cell cycle) are standard. High-content imaging and analysis can also provide detailed mechanistic insights by visualizing changes in subcellular protein localization, morphology, or the formation of specific cellular structures in response to compound treatment.

Furthermore, the use of primary human cells or patient-derived induced pluripotent stem cells (iPSCs) offers a highly translational model. nuvisan.com These systems allow researchers to study the effects of this compound derivatives in a genetic and physiological context that closely mimics human disease, thereby improving the predictive value of the preclinical data.

Elucidation of Key Pharmacophoric Features of the this compound Scaffold

The pharmacophoric features of a molecule describe the essential steric and electronic properties necessary for its interaction with a specific biological target and subsequent biological response. Crystallographic studies of the parent compound, this compound, provide significant insight into the key structural features of its scaffold. researchgate.net

The molecule adopts a distinct U-shaped conformation. A critical feature is the dihedral angle between the planes of the 4-bromophenyl and 4-fluorophenyl rings, which is approximately 41.17°. researchgate.net This specific three-dimensional arrangement is crucial as it dictates the spatial orientation of the substituent groups, influencing how the molecule fits into a target's binding site.

The central benzenesulfonamide core serves as a key structural and interactive element. The sulfonamide linker (–SO₂–NH–) is a critical hydrogen bonding motif. Specifically, the amine proton (N–H) acts as a hydrogen bond donor, while the sulfonyl oxygens (O=S=O) act as hydrogen bond acceptors. Crystal structure analysis reveals strong intermolecular N–H⋯O hydrogen bonds, which are fundamental for molecular recognition at a biological target. researchgate.net

The peripheral halogen substituents also play a significant role. The bromine atom on one phenyl ring and the fluorine atom on the other contribute to the molecule's electronic properties and can engage in specific interactions. For example, the crystal structure shows short F⋯F contacts between adjacent molecules, indicating that the fluorine atom can participate in intermolecular interactions that stabilize binding. researchgate.net The lipophilic nature of the bromophenyl and fluorophenyl rings is also a key feature, influencing the compound's solubility, membrane permeability, and potential for hydrophobic interactions within a protein binding pocket.

Table 1: Key Pharmacophoric Features of the this compound Scaffold
FeatureDescriptionPotential Role in Biological ActivitySource
3D Conformation U-shaped geometry with a ~41.17° dihedral angle between the two phenyl rings.Dictates the spatial orientation of functional groups for optimal fit in a target binding site. researchgate.net
Hydrogen Bond Donor The sulfonamide N-H group.Forms critical hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in a receptor. researchgate.net
Hydrogen Bond Acceptor The two sulfonyl oxygen atoms (O=S=O).Forms hydrogen bonds with donor groups (e.g., amine or hydroxyl protons) in a receptor. researchgate.net
Aromatic/Hydrophobic Regions The 4-bromophenyl and 4-fluorophenyl rings.Engage in hydrophobic and π-stacking interactions within the target's binding pocket. researchgate.net
Halogen Substituents Bromine and Fluorine atoms.Modulate electronic properties and can act as halogen bond donors or engage in other specific contacts (e.g., F⋯F interactions). researchgate.net

Lead Optimization Strategies Based on SAR Data for this compound

Lead optimization is an iterative process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound through systematic chemical modifications. patsnap.com For the this compound scaffold, optimization strategies would be guided by Structure-Activity Relationship (SAR) data, which correlates changes in molecular structure with changes in biological activity. patsnap.comnih.gov

A primary strategy involves exploring modifications of the two aromatic rings. Based on the established pharmacophore, the nature and position of substituents on these rings are critical. For example, SAR studies on other benzenesulfonamide series have shown that altering substituents can significantly impact activity. mdpi.com One could systematically replace the bromine and fluorine atoms with other groups to probe the effect of size, lipophilicity, and electronic character. Introducing small alkyl groups, methoxy (B1213986) groups, or trifluoromethyl groups could enhance hydrophobic interactions or alter the molecule's metabolic stability. mdpi.com

Another key optimization approach is the modification of the sulfonamide linker. While the N-H is often crucial for hydrogen bonding, in some cases, alkylation of the sulfonamide nitrogen can improve cell permeability and pharmacokinetic properties. However, this must be balanced against a potential loss of a critical hydrogen bond interaction.

Isosteric replacement is another powerful strategy. nih.gov For instance, the sulfonamide group could be replaced by a bioisostere, such as a carboxamide, to investigate if similar biological activity can be achieved with a different chemical moiety that may offer improved properties. Similarly, the phenyl rings could be replaced with other aromatic systems, like pyridine or thiazole, to explore new interaction possibilities with the target and improve properties like solubility. nih.gov

The accumulation of SAR data from these modifications allows for the construction of a quantitative structure-activity relationship (QSAR) model. This computational tool can then predict the activity of novel, unsynthesized derivatives, helping to prioritize the synthesis of compounds with the highest probability of success and accelerating the optimization process. patsnap.com

Table 2: Conceptual Lead Optimization Strategies for this compound
Modification StrategyRationalePotential Outcome
Varying Ring Substituents Probe steric, electronic, and lipophilic requirements at the binding site.Increased potency, improved selectivity, altered pharmacokinetic profile.
Linker Modification Modulate hydrogen bonding capacity and physicochemical properties.Enhanced cell permeability, improved metabolic stability.
Bioisosteric Replacement Retain key interactions while improving other properties (e.g., ADME).Improved bioavailability, novel intellectual property.
Scaffold Hopping Explore new chemical space and interactions with the target.Identification of novel scaffolds with superior drug-like properties.

In Vitro Pharmacokinetic Principles Adme Relevant to 4 Bromo N 4 Fluorophenyl Benzenesulfonamide

In Vitro Metabolic Stability and Metabolite Identification of 4-bromo-N-(4-fluorophenyl)benzenesulfonamide

In vitro metabolic stability assays are crucial for predicting how a compound will be cleared from the body. nuvisan.com These tests typically involve incubating the compound with liver microsomes or hepatocytes and tracking its degradation over time. nuvisan.com The rate of metabolism provides an indication of the compound's half-life and its potential for drug-drug interactions. nuvisan.com

Metabolic Stability Assessment:

Metabolite Identification:

Following incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to identify the structures of any resulting metabolites. nih.gov This process, known as metabolite identification, helps to understand the metabolic pathways of the compound and to identify any potentially active or toxic metabolites. nih.gov For a compound with a bromine and a fluorine atom, such as this compound, common metabolic transformations could include hydroxylation of the aromatic rings, though the presence of the bromine might deactivate the B-ring to some extent. nih.gov

No specific data on the metabolic stability or metabolite identification of this compound is currently available in the public domain.

In Vitro Permeability Studies of this compound (e.g., Caco-2 cell models)

To predict the oral absorption of a drug, in vitro permeability studies are conducted, often using Caco-2 cell monolayers as a model of the intestinal epithelium. nih.govnuvisan.com These cells, derived from human colorectal adenocarcinoma, form a polarized monolayer with tight junctions that mimics the barrier function of the intestine. nuvisan.com

The permeability of this compound would be assessed by applying the compound to the apical (top) side of the Caco-2 cell monolayer and measuring its appearance on the basolateral (bottom) side over time. nuvisan.com The apparent permeability coefficient (Papp) is then calculated. A high Papp value suggests good potential for oral absorption. kuleuven.be These studies can also indicate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. nuvisan.com

Currently, there is no publicly available data from Caco-2 or other in vitro permeability studies for this compound.

Plasma Protein Binding Characteristics of this compound

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. nih.gov Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. nih.gov

Equilibrium dialysis is a common method to determine the fraction of a compound that is unbound (fu) in plasma. nih.gov This involves separating a plasma sample containing the compound from a buffer solution by a semi-permeable membrane and allowing the unbound compound to equilibrate across the membrane. nih.gov

The plasma protein binding characteristics of this compound have not been reported in the available scientific literature. For a related compound, 4-bromo-N-(thiazol-2-yl)benzenesulfonamide, its interaction with human serum albumin (HSA) was studied, revealing a strong binding affinity. elsevierpure.com This suggests that sulfonamide derivatives can exhibit significant plasma protein binding.

In Vitro Interaction with Drug Transporters by this compound

Drug transporters are membrane proteins that facilitate the movement of substances across cell membranes and play a critical role in drug disposition and potential drug-drug interactions. nih.govnih.gov Key transporter families include the ATP-binding cassette (ABC) transporters (e.g., P-gp, BCRP) and the solute carrier (SLC) transporters (e.g., OATPs, OATs, OCTs). nih.govnih.gov

In vitro assays using cell lines that overexpress specific transporters are used to determine if a compound is a substrate or an inhibitor of these transporters. researchgate.net For example, to assess if this compound is a P-gp substrate, its transport across a P-gp-overexpressing cell line would be compared to a control cell line. nuvisan.com Inhibition assays would measure the ability of the compound to block the transport of a known probe substrate. nih.gov

There is no specific information available regarding the interaction of this compound with any drug transporters.

Emerging Research and Future Directions for 4 Bromo N 4 Fluorophenyl Benzenesulfonamide

Novel Synthetic Approaches and Catalyst Development for 4-bromo-N-(4-fluorophenyl)benzenesulfonamide

While standard laboratory synthesis methods for this compound have been established, emerging research focuses on developing more efficient, atom-economical, and environmentally benign synthetic routes. iucr.orgresearchgate.net The exploration of novel catalysts and reaction conditions is central to this endeavor. Modern synthetic strategies, such as transition-metal-catalyzed cross-coupling reactions, offer promising avenues for creating derivatives and improving the core synthesis.

For instance, palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling are being employed to modify the aromatic rings of benzenesulfonamide (B165840) scaffolds, allowing for the introduction of diverse functional groups. mdpi.com Another innovative approach involves the in situ formation of reactive intermediates, which can streamline the synthesis process. A methodology for generating sulfonyl ureas, a related class, utilizes the in situ formation of an isocyanate from a carbamic chloride, which is then directly captured by a benzenesulfonamide. nih.gov This strategy enhances atom efficiency and can be adapted for the synthesis of N-aryl benzenesulfonamides.

The development of novel catalysts is also a key area of investigation. Researchers are designing catalysts that can operate under milder conditions, reduce reaction times, and increase yields. The application of such advanced catalytic systems could significantly improve the industrial-scale production of this compound and its analogues.

Synthetic Strategy Description Potential Advantage Relevant Precursors
Suzuki-Miyaura Cross-Coupling A palladium-catalyzed reaction to form carbon-carbon bonds, allowing for modification of the aryl rings. mdpi.comHigh functional group tolerance and versatility in creating derivatives.4-bromobenzenesulfonyl chloride, arylboronic acids.
In Situ Intermediate Formation Generation of a reactive intermediate in the reaction mixture that is immediately consumed. nih.govIncreased atom economy, reduced number of synthetic steps.4-bromobenzenesulfonamide (B1198654), 4-fluoroaniline (B128567) precursors.
Greener Solvent Systems Utilizing aqueous or other environmentally friendly solvent systems for the coupling reaction.Reduced environmental impact and improved process safety.4-bromobenzoyl chloride, 4-chloroaniline (B138754) (for related structures). chemicalbook.com

Advanced Computational Methodologies and AI Applications in the Study of this compound

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery and development. nih.gov For this compound, these tools offer powerful methods for predicting its biological activity, understanding its interactions with molecular targets, and designing novel derivatives with enhanced properties.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a target protein. mdpi.com Studies on related benzenesulfonamide derivatives have used docking to investigate interactions with targets like the receptor tyrosine kinase A (TrkA) and bacterial carbonic anhydrases, providing insights into structure-activity relationships. researchgate.netnih.gov The crystal structure of this compound reveals a distinct U-shaped conformation, which is crucial information for accurate docking simulations. researchgate.net

Beyond docking, AI and machine learning (ML) algorithms can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.gov These technologies can be applied to:

Virtual Screening: AI-driven virtual screening can rapidly evaluate millions of compounds to predict their activity against specific targets, accelerating the discovery of new leads. nih.gov

Generative AI: New AI models can design entirely novel molecules that have never been synthesized but are predicted to have high efficacy against specific targets, such as antibiotic-resistant bacteria. stanford.edu

Property Prediction: ML models can accurately predict the pharmacokinetic and toxicological profiles of compounds, helping to prioritize candidates for further development. nih.gov

By applying these computational approaches, researchers can rapidly explore the chemical space around this compound, generating hypotheses and guiding experimental work more efficiently.

Methodology Application for the Compound Potential Outcome
Molecular Docking Simulating the binding of the compound to potential protein targets (e.g., kinases, carbonic anhydrases). mdpi.comnih.govPrediction of binding affinity and key molecular interactions, guiding lead optimization.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the compound-protein complex over time. researchgate.netUnderstanding the stability of binding and conformational changes.
Machine Learning (ML) Training algorithms on existing sulfonamide data to predict bioactivity and properties. nih.govtheguardian.comRapid screening of virtual derivatives and prioritization for synthesis.
Generative AI Designing novel molecules based on the benzenesulfonamide scaffold with optimized properties. stanford.eduDiscovery of new drug candidates with potentially improved efficacy or novel mechanisms.

Exploration of Undiscovered Molecular Targets for this compound

The benzenesulfonamide scaffold is known to interact with a variety of biological targets, leading to a broad range of pharmacological activities. nih.gov While specific targets for this compound are still under investigation, research on analogous compounds provides a roadmap for exploring its potential mechanisms of action.

A primary and historically significant target for sulfonamides is dihydropteroate synthase (DHPS) , an enzyme essential for folic acid synthesis in bacteria. nih.govijpsjournal.com Inhibition of this enzyme leads to the bacteriostatic effects of sulfa drugs. The structural similarities of this compound to classic antibacterial sulfonamides suggest that DHPS is a probable target.

Another important class of targets is the carbonic anhydrases (CAs) . pexacy.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including cancer. pexacy.com Benzenesulfonamide derivatives have been specifically investigated as inhibitors of CAs from pathogens like Vibrio cholerae. researchgate.net

More recently, research has uncovered novel targets for this chemical class. Studies have identified certain benzenesulfonamide analogues as inhibitors of receptor tyrosine kinases (RTKs) , such as TrkA, which are implicated in the growth of tumors like glioblastoma. nih.gov Furthermore, a new series of sulfonamide derivatives was found to act as dual-target inhibitors of tubulin and Signal Transducer and Activator of Transcription 3 (STAT3) , both of which are critical targets in cancer therapy. nih.gov Exploration of these and other potential targets could reveal new therapeutic uses for this compound.

Potential Molecular Target Biological Role Therapeutic Relevance
Dihydropteroate Synthase (DHPS) Essential enzyme in bacterial folic acid synthesis. nih.govijpsjournal.comAntibacterial activity.
Carbonic Anhydrases (CAs) Involved in pH regulation, CO2 transport, and biosynthesis. researchgate.netpexacy.comAnticancer, anti-infective, diuretic.
Tropomyosin Receptor Kinase A (TrkA) A receptor tyrosine kinase involved in cell survival and proliferation. nih.govAnticancer (e.g., glioblastoma).
Tubulin A key component of the cytoskeleton, essential for cell division. nih.govAnticancer (mitotic inhibitor).
STAT3 A transcription factor that promotes tumor growth and survival. nih.govAnticancer.

Development of Advanced In Vitro Biological Assays for Mechanistic Insights into this compound

To fully understand the biological activity of this compound, a suite of advanced in vitro assays is necessary. These assays can provide detailed mechanistic insights, quantify potency, and confirm interactions with specific molecular targets.

For enzymatic targets, kinetic assays are crucial. For example, stopped-flow enzymatic assays are used to measure the inhibition constants (Kᵢ) of benzenesulfonamides against carbonic anhydrase isoforms with high precision. researchgate.net Similar assays can be developed for other potential enzyme targets like DHPS and protein kinases.

Cell-based assays are essential for evaluating the compound's effect in a biological context. Cell proliferation assays, used to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines (such as A549, MDA-MB-231, and HCT-116), can quantify the compound's cytotoxic or cytostatic effects. nih.govnih.gov

To confirm engagement with specific targets within the cell, more specialized assays are required. For instance, a tubulin polymerization assay can directly measure the ability of a compound to inhibit the assembly of microtubules. nih.gov Similarly, Western blotting or ELISA-based assays can be used to measure the phosphorylation status of proteins like STAT3, providing direct evidence of target inhibition within a signaling pathway. nih.gov For antibacterial evaluation, determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains is a standard and critical assay. nih.gov

Assay Type Specific Technique Mechanistic Insight Provided
Enzyme Inhibition Assay Stopped-flow spectrophotometryDetermines enzyme inhibition kinetics and potency (Kᵢ value). researchgate.net
Cell Viability/Proliferation Assay MTT or similar colorimetric assaysQuantifies overall cellular toxicity or growth inhibition (IC₅₀ value). nih.gov
Target Engagement Assay Tubulin Polymerization AssayConfirms direct interaction and inhibition of a specific cytoskeletal protein. nih.gov
Signaling Pathway Assay Western Blot for p-STAT3Measures inhibition of a specific step in an intracellular signaling cascade. nih.gov
Antimicrobial Susceptibility Test Broth microdilution for MIC determinationMeasures the potency of antibacterial activity against various pathogens. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.